2-Pyridinecarboximidamide, 6-methoxy-
Overview
Description
2-Pyridinecarboximidamide, 6-methoxy- is a chemical compound with the molecular formula C7H9N3O. This compound is characterized by a pyridine ring substituted with a methoxy group at the 6th position and a carboximidamide group at the 2nd position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Pyridinecarboximidamide, 6-methoxy- typically begins with 6-methoxypyridine-2-carboxaldehyde as the starting material.
Reaction Conditions: The compound can be synthesized through a series of reactions involving the conversion of the aldehyde group to an imidamide group. This often involves the use of ammonia or ammonium acetate under specific conditions such as heating and refluxing.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically use nucleophiles such as halides or alkyl groups under specific conditions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines or other reduced forms.
Substitution Products: Substitution reactions can result in the formation of various substituted pyridines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities. Biology: It has applications in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding studies. Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Pyridinecarboximidamide, 6-methoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This can lead to the modulation of various biological processes and pathways.
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde: This compound differs by lacking the imidamide group.
6-Methoxypyridine-2-carboxaldehyde: Similar to the target compound but with an aldehyde group instead of an imidamide group.
2-Pyridinecarboxylic acid: This compound has a carboxylic acid group instead of an imidamide group.
Uniqueness: 2-Pyridinecarboximidamide, 6-methoxy- is unique due to its specific combination of the pyridine ring, methoxy group, and carboximidamide group, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
6-methoxypyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4H,1H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLMMYUJLGSLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292372 | |
Record name | 6-Methoxy-2-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179533-42-6 | |
Record name | 6-Methoxy-2-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179533-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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